molecular formula C17H18N2OS B2849981 2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole CAS No. 692747-14-1

2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole

Cat. No. B2849981
CAS RN: 692747-14-1
M. Wt: 298.4
InChI Key: PFVBTKVGGOKVPL-UHFFFAOYSA-N
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Description

“2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole” is a chemical compound. It contains a benzimidazole group, which is a fused benzene and imidazole ring, and a 2-methylphenoxy group, which is a phenol group with a methyl substituent at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-methylphenol (or its derivative) with a compound containing an ethylthio group and a benzimidazole group . The exact synthesis process would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would include a benzimidazole ring, an ethylthio group, and a 2-methylphenoxy group . The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The benzimidazole group could potentially undergo reactions typical of aromatic compounds, while the 2-methylphenoxy group could potentially undergo reactions typical of phenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Routes and Chemical Properties The compound 2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole belongs to a class of molecules that exhibit a broad range of biological activities, primarily due to their benzimidazole core. Researchers have developed various synthetic routes to create benzimidazole derivatives, aiming to explore their chemical properties and potential applications in different scientific fields. One notable method involves the acidic condensation of o-phenylene diamine with phenoxyacetic acid to obtain 2-(Phenoxymethyl)-1H-benzimidazole derivatives. These compounds are then modified through reactions with ethyl chloroacetate and hydrazine hydrate to produce a series of active molecules with antimicrobial properties (Salahuddin et al., 2017). Such synthetic versatility underscores the potential of benzimidazole compounds in developing new antimicrobial agents.

Antimicrobial and Antifungal Applications The antimicrobial activity of benzimidazole derivatives has been extensively studied, highlighting their potential as therapeutic agents. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have demonstrated selective antibacterial properties against Helicobacter spp., offering a new approach to treating infections caused by these bacteria (T. Kühler et al., 2002). Another study synthesized benzimidazole Schiff’s bases and related compounds, showing significant antimicrobial and molluscicidal activities, which could lead to the development of new pesticides and antimicrobial drugs (Z. M. Nofal et al., 2002).

Antineoplastic and Antifilarial Potential Benzimidazole derivatives also exhibit promising antineoplastic and antifilarial activities. A study on alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related compounds revealed significant growth inhibition in L1210 cells and substantial in vivo antifilarial activity, suggesting their utility as potential antineoplastic and antifilarial agents (S. Ram et al., 1992).

DNA Interaction and Topoisomerase Inhibition The interaction of benzimidazole derivatives with DNA and their role as topoisomerase inhibitors represent another significant area of research. These compounds have been shown to bind to DNA and inhibit topoisomerase I and II, mechanisms critical in cancer therapy due to their impact on DNA replication and cell division (A. S. Alpan et al., 2007; A. Pınar et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the biological system in which it is used . For example, if this compound were used as a drug, its mechanism of action could involve interactions with specific proteins or other biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is used . As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile . Additionally, if this compound has potential biological activity, it could be studied as a potential drug or therapeutic agent.

properties

IUPAC Name

2-[2-(2-methylphenoxy)ethylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-6-2-5-9-16(13)20-10-11-21-12-17-18-14-7-3-4-8-15(14)19-17/h2-9H,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVBTKVGGOKVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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